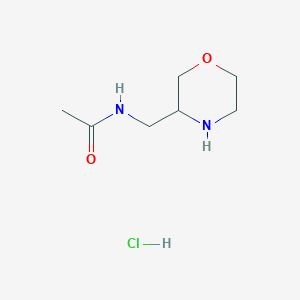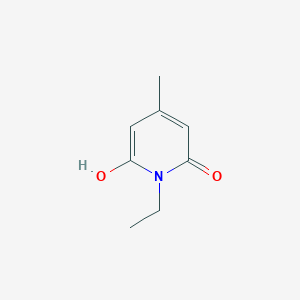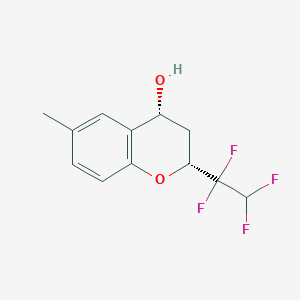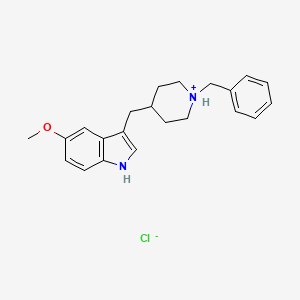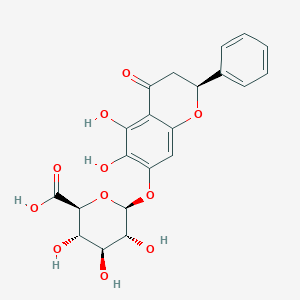
Benzene, 1-chloro-3-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-3-(phenylthio)- is an organic compound with the molecular formula C₁₂H₉ClS and a molecular weight of 220.718 . This compound features a benzene ring substituted with a chlorine atom and a phenylthio group at the 1 and 3 positions, respectively. It is utilized in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-3-(phenylthio)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chlorobutane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) at low temperatures . Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of aryl halides with organoboron compounds under mild conditions .
Industrial Production Methods: Industrial production of Benzene, 1-chloro-3-(phenylthio)- typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-chloro-3-(phenylthio)- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the chlorine atom can be replaced by other substituents.
Oxidation Reactions: The phenylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the phenylthio group.
Common Reagents and Conditions:
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated benzene derivatives and reduced phenylthio compounds.
Scientific Research Applications
Benzene, 1-chloro-3-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-3-(phenylthio)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and phenylthio group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can participate in various pathways, including oxidation and reduction, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
- Benzene, 1-chloro-4-(phenylthio)-
- Benzene, 1-chloro-2-(phenylthio)-
- Benzene, 1-bromo-3-(phenylthio)-
Comparison: Benzene, 1-chloro-3-(phenylthio)- is unique due to the specific positioning of the chlorine and phenylthio groups, which affects its chemical reactivity and properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions. The presence of the chlorine atom at the 1-position and the phenylthio group at the 3-position provides distinct steric and electronic effects, influencing its behavior in various chemical processes .
Properties
CAS No. |
38700-88-8 |
|---|---|
Molecular Formula |
C12H9ClS |
Molecular Weight |
220.72 g/mol |
IUPAC Name |
1-chloro-3-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H9ClS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H |
InChI Key |
YNJLAXHIFOICPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


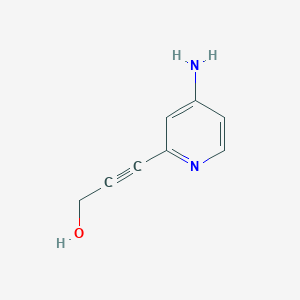


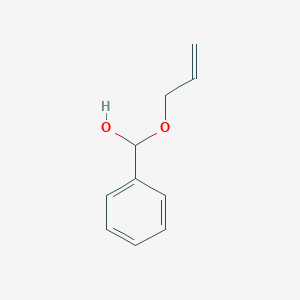
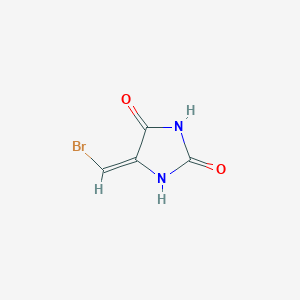
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
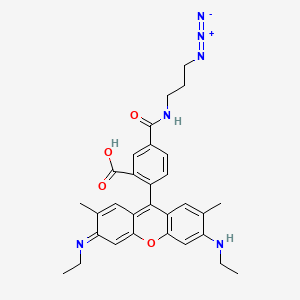

![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
